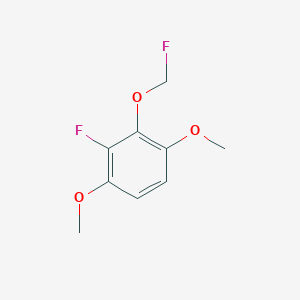

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene

Description

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene is a fluorinated aromatic compound featuring two methoxy groups at positions 1 and 4, a fluorine atom at position 2, and a fluoromethoxy group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The fluorine atoms and methoxy groups influence electron density distribution, reactivity, and intermolecular interactions. However, direct experimental data on its electronic or chemical behavior under electron irradiation or surface adsorption are scarce in the provided evidence.

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-fluoro-3-(fluoromethoxy)-1,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O3/c1-12-6-3-4-7(13-2)9(8(6)11)14-5-10/h3-4H,5H2,1-2H3 |

InChI Key |

QPUSSICZGXESSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)OCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,4-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and fluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural similarities with other fluorinated benzene derivatives, such as benzene , fluorobenzene , and polyfluorinated methoxybenzenes . Key differences include:

- Substituent Effects: The fluoromethoxy group (-OCH₂F) introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or fluorine alone.

- Surface Interactions: Unlike benzene, which adsorbs flat on Pt surfaces via π-orbital interactions , the bulky fluoromethoxy groups in 1,4-dimethoxy-2-fluoro-3-(fluoromethoxy)benzene may force non-planar adsorption, reducing overlap with the metal substrate and altering desorption yields.

Electron-Stimulated Desorption (ESD) Behavior

- Mechanisms : For benzene, ESD of anions and cations is governed by DD (dominant), DEA, and dissociative ionization (DI) . Fluorinated derivatives likely exhibit enhanced DEA due to fluorine’s electron-withdrawing nature, increasing transient negative ion (TNI) formation .

- Yield Trends :

- Benzene shows maximal anion/cation yields at ~500 eV electron impact energy, attributed to secondary electron emission from the Pt substrate .

- Fluorinated analogs may shift this maximum due to altered electron affinities and dissociation thresholds. For example, fluoromethoxy groups could lower the DEA resonance energy, favoring fragment desorption at lower incident energies.

Table 1: Key ESD Parameters for Benzene vs. Hypothetical Fluorinated Analog

Biological Activity

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene is an organic compound characterized by its unique combination of methoxy and fluoromethoxy substituents on a benzene ring. This structural arrangement significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene is C₉H₁₀F₂O₃, with a molecular weight of approximately 204.17 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.

Biological Activity Overview

Research indicates that 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

The antimicrobial effects of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene have been evaluated against several bacterial strains.

Inhibition Zones and Minimum Inhibitory Concentrations (MIC)

Table 1 summarizes the antimicrobial activity measured through inhibition zones and MIC values:

| Compound | Inhibition Zone (mm) | MIC (µM) |

|---|---|---|

| 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene | 15 | 32 |

| Control (DMSO) | 0 | - |

The compound demonstrated a significant inhibition zone of 15 mm against selected bacterial strains, with an MIC of 32 µM , indicating its potential as an antimicrobial agent.

Anticancer Activity

Studies have shown that 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cell Viability Assay

A cell viability assay using the WST-1 reagent was conducted to assess the compound's effect on cancer cells. The results are presented in Table 2:

| Concentration (µM) | Viability (%) |

|---|---|

| 4 | 30 |

| 16 | 44 |

| 32 | 17 |

| 64 | 0 |

At higher concentrations (≥32 µM), the compound significantly reduced cell viability, suggesting potent anticancer properties.

The biological mechanisms underlying the activity of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene involve interactions with specific enzymes and receptors. The methoxy groups can participate in hydrogen bonding while the fluorine atoms enhance binding affinity to biological targets. This dual action may influence various metabolic pathways and cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene. Substitutions at various positions on the benzene ring can lead to enhanced or diminished activity. For example, introducing additional fluorine atoms has been shown to increase antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.